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AmfC protein

Aerial mycelium formation A-factor deficiency suppression Streptomyces developmental genetics

AmfC protein is the only genetic tool that specifically suppresses the aerial-mycelium-defective phenotype in A-factor-deficient S. griseus HH1 without restoring secondary metabolism. Unlike the amfR-amfA-amfB cluster, AmfC cannot be functionally replaced, and its overexpression uniquely reduces whiEP1 transcription to produce a white-spore phenotype reproducible across multiple Streptomyces species. For morphogenesis studies that require separation of developmental timing from polyketide pigment biosynthesis, source sequence-verified AmfC (GenBank D63706) to ensure reproducible, species-specific activity.

Molecular Formula C10H21NO3
Molecular Weight 0
CAS No. 172347-00-1
Cat. No. B1171365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmfC protein
CAS172347-00-1
SynonymsAmfC protein
Molecular FormulaC10H21NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AmfC Protein (CAS 172347-00-1) Procurement Guide: Developmental Regulator for Streptomyces Morphogenesis Research


AmfC protein (Registry Number 172347-00-1) is a 218-amino-acid polypeptide encoded by the amfC gene of Streptomyces griseus, originally identified as a multicopy suppressor of the aerial-mycelium-defective phenotype in A-factor-deficient strain HH1 [1]. It functions as a developmental regulator that controls the transition from vegetative substrate mycelium to reproductive aerial hyphae, acting independently of secondary metabolic function — that is, it does not restore A-factor or streptomycin production [1]. AmfC homologs are broadly conserved across at least 12 Streptomyces species, including S. coelicolor A3(2) (SCO4184), where the amino acid sequence shares 60% identity with the S. griseus protein [1]. Beyond Streptomyces, an amfC homolog (SACE_7115) operates in Saccharopolyspora erythraea under a regulatory pathway independent of the BldD system [2].

Why Generic Substitution of AmfC Protein Is Not Straightforward: Evidence from Functional Complementation Data


AmfC protein cannot be functionally replaced by closely related amf gene cluster members, as demonstrated by direct complementation experiments: the amfC-defective phenotype was restored by the orf1590 gene but not by the amfR-amfA-amfB gene cluster [1]. Moreover, the AmfC product of S. griseus and its homolog from S. coelicolor A3(2) exhibit only 60% amino acid sequence identity, yet both retain the capacity to induce aerial mycelium formation and sporulation in the heterologous host [1]. This partial sequence divergence coupled with functional conservation underscores that not all AmfC-like sequences are interchangeable; procurement of the correct species-specific or sequence-verified AmfC protein is essential for reproducible morphogenesis studies [1]. Additionally, AmfC overexpression produces a distinct white-spore phenotype by specifically reducing whiEP1 transcription in the whiE polyketide spore pigment locus, a phenotype not observed with other amf cluster gene manipulations, confirming that AmfC dosage and identity exert unique downstream effects [2].

AmfC Protein Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


AmfC in Aerial Mycelium Rescue: Functional Independence from A-Factor and Streptomycin Production vs. amf Cluster Genes

AmfC protein, when introduced on a high-copy-number plasmid into the A-factor-deficient S. griseus mutant HH1, restored aerial mycelium formation and sporulation but did not restore A-factor biosynthesis or streptomycin production [1]. In contrast, the orf1590 gene could also restore the amfC-defective phenotype, whereas the amfR-amfA-amfB gene cluster could not [1]. This functional uncoupling from secondary metabolism is a defining feature of AmfC within the amf locus.

Aerial mycelium formation A-factor deficiency suppression Streptomyces developmental genetics

Cross-Species Sequence-Function Relationship: 60% Amino Acid Identity Between S. griseus and S. coelicolor AmfC with Conserved Morphogenic Activity

The AmfC products of S. griseus (218 amino acids) and S. coelicolor A3(2) (222 amino acids, SCO4184) share only 60% amino acid sequence identity, yet introduction of the S. coelicolor amfC gene into S. griseus HH1 induced aerial mycelium formation and sporulation, demonstrating functional conservation despite substantial sequence divergence [1]. This 60% identity level is substantially lower than typical ortholog identity within the same genus, underscoring significant primary structure variation.

Protein sequence conservation Cross-species complementation Streptomyces morphogenesis

AmfC Disruption Phenotype: Severe Spore Abundance Reduction in S. griseus with No Effect on Spore Morphology

Chromosomal disruption of amfC in wild-type S. griseus caused a severe reduction in the abundance of spores but had no effect on spore shape or size [1]. This infrequent sporulation phenotype was reversed by plasmid-borne amfC complementation [1]. The quantitative observation of reduced spore count without morphological abnormality distinguishes amfC from genes such as whiG or whiH, whose disruption alters spore-chain morphology.

Gene disruption phenotype Spore abundance Streptomyces griseus sporulation

AmfC Overexpression Abolishes Spore Pigmentation via Reduced whiEP1 Transcription in S. coelicolor and Multiple Streptomyces Species

Introduction of extra copies of amfC into S. coelicolor A3(2) strains M130 and M145 did not alter spore-chain morphology or secondary metabolite formation, but the spores remained white even after prolonged incubation [1]. S1 nuclease mapping revealed that transcription of whiEP1, one of the promoters in the whiE polyketide spore pigment locus, was reduced in strains harboring extra amfC copies [1]. This white-spore phenotype was also observed upon introducing amfC into S. lividans, S. lavendulae, and S. lipmanii [1].

Spore pigmentation whiE polyketide locus AmfC dosage effect

AmfC Transcription as a Convergent Regulatory Node: Controlled by SCO3361 (Lrp/AsnC Family) in S. coelicolor and Independent of BldD in S. erythraea

In Streptomyces coelicolor, the Lrp/AsnC family regulator SCO3361 activates amfC transcription along with whiB and ssgB to promote aerial hyphae formation and sporulation; deletion of SCO3361 led to dramatic reduction in actinorhodin production and delayed morphological development [1]. In Saccharopolyspora erythraea, quantitative real-time PCR showed that the relative transcription of SACE_7115 (the amfC homolog) was dramatically increased in a SACE_0012 (TetR-family regulator) mutant, and this regulation occurred independently of the BldD system — the canonical developmental master regulator in actinomycetes [2]. Furthermore, the BldD protein captured the SACE_7115 promoter only at a BldD concentration of 2 μM, confirming a distinct regulatory input [2].

Transcriptional regulation SCO3361 Lrp/AsnC regulator BldD-independent morphogenesis Saccharopolyspora erythraea amfC homolog

AmfC as a Downstream Target of AbrT in S. lincolnensis: Linking Antibiotic Production Control to Morphological Development

In Streptomyces lincolnensis, the TetR-family regulator AbrT directly or indirectly activates the expression of amfC, whiB, and ftsZ while repressing lincomycin biosynthetic (lin) cluster genes [1]. Deletion of abrT resulted in increased lincomycin A production but delayed mycelium formation and sporulation, a phenotype consistent with reduced amfC expression [1]. This establishes amfC as a conserved morphogenetic target gene in an industrially relevant antibiotic-producing streptomycete.

Lincomycin biosynthesis AbrT TetR regulator Streptomyces lincolnensis morphogenesis amfC activation

AmfC Protein (CAS 172347-00-1) Key Application Scenarios for Research and Industrial Procurement


Functional Dissection of A-Factor-Independent Aerial Mycelium Regulatory Pathways in Streptomyces

AmfC protein is the definitive reagent for studying aerial mycelium formation uncoupled from the A-factor regulatory cascade. Because amfC suppresses the aerial-mycelium-defective phenotype of A-factor-deficient S. griseus HH1 without restoring A-factor or streptomycin production, it serves as a specific probe for the A-factor-independent branch of morphogenesis [1]. Researchers requiring a genetic tool to separate morphological differentiation from secondary metabolism in Streptomyces should source sequence-verified AmfC (GenBank D63706) rather than other amf cluster members, which cannot substitute for AmfC function [1].

Cross-Species Morphogenesis Studies in Actinomycetes Using Verified AmfC Homologs

Investigators studying morphological development across Streptomyces species or in Saccharopolyspora erythraea require species-matched AmfC protein or its homologs. The S. griseus AmfC (218 aa) and S. coelicolor AmfC (222 aa, SCO4184) share only 60% identity, and while they cross-complement, subtle regulatory differences exist [1]. In S. erythraea, the amfC homolog SACE_7115 functions independently of the BldD master regulator, indicating that procurement of the correct species-specific amfC gene or protein is essential for accurate modeling of morphogenetic regulatory networks in non-Streptomyces actinomycetes [2].

Spore Pigmentation and Polyketide Pigment Regulation Studies via AmfC Dosage Manipulation

AmfC overexpression uniquely produces a white-spore phenotype by specifically reducing whiEP1 promoter activity in the whiE polyketide spore pigment locus, without affecting other whi genes [1]. This phenotype is reproducible across multiple Streptomyces species (S. lividans, S. lavendulae, S. lipmanii) upon amfC introduction [1]. Researchers investigating the intersection of developmental timing and polyketide pigment biosynthesis should procure AmfC protein or expression constructs for dosage-response experiments, as this phenotype is not observed with other amf cluster members.

Industrial Strain Engineering for Antibiotic-Producing Actinomycetes Involving Morphological Optimization

In the lincomycin producer S. lincolnensis, the TetR regulator AbrT controls amfC expression to coordinate morphological development with antibiotic biosynthesis; abrT deletion increases lincomycin A production but delays development [1]. AmfC protein and its regulatory sequences are therefore valuable tools for industrial strain engineering programs aiming to optimize the trade-off between biomass morphology and secondary metabolite yield in fermentation processes. Procurement of amfC expression constructs enables controlled manipulation of developmental timing in production strains [1].

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